Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a piperazine ring, a benzoate ester, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Acetylation of piperazine: The piperazine ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with benzoate ester: The acetylated piperazine is coupled with ethyl 4-amino-3-nitrobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Reduction of nitro group: The nitro group on the benzoate ester is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Final coupling: The resulting amine is then coupled with 3-methyl-4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzoate ester.
Reduction: The nitro groups present in the compound can be reduced to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Oxidized derivatives of the piperazine ring and benzoate ester.
Reduction: Amino derivatives of the nitro groups.
Substitution: Halogenated or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It can be incorporated into polymers and materials to enhance their properties such as thermal stability and mechanical strength.
Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions. The compound can modulate the activity of enzymes by binding to their active sites, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate:
(1-Benzyl-piperidin-4-yl)-carbamic acid isobutyl ester: This compound has a similar piperidine ring but differs in its ester and aromatic substituents.
(4-Acetyl-phenyl)-carbamic acid 2-piperidin-1-yl-ethyl ester: This compound also features a piperidine ring and an acetyl group but has different ester and aromatic components.
Uniqueness
This compound is unique due to its combination of a piperazine ring, a benzoate ester, and a nitrophenyl group
Properties
Molecular Formula |
C23H26N4O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H26N4O6/c1-4-33-23(30)18-6-8-21(26-11-9-25(10-12-26)16(3)28)19(14-18)24-22(29)17-5-7-20(27(31)32)15(2)13-17/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,29) |
InChI Key |
KDNLVNBIGUJDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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